5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester
Overview
Description
5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s known that the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is dependent on the substituents in the aromatic ring and the ph . This could impact the compound’s bioavailability.
Result of Action
The compound’s action results in the formation of new bonds in the target molecules, leading to the creation of diverse molecules with high enantioselectivity . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The nature of these interactions often involves the formation of covalent bonds between the boronic acid moiety and the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to inhibit certain kinases, leading to changes in downstream signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in metabolic pathways underscores its potential as a tool for studying cellular metabolism and enzyme function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its use in biochemical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(Benzyloxymethyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol or carboxylic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., THF or toluene), temperature (e.g., 80-100°C)
Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (e.g., room temperature to reflux)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DCM or acetonitrile), temperature (e.g., room temperature to reflux)
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds
Oxidation: Alcohols or carboxylic acids
Substitution: Substituted benzyloxymethyl derivatives
Scientific Research Applications
5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanboronic acid pinacol ester: Similar structure but with a methyl group instead of a benzyloxymethyl group.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a furan ring.
4,4,5,5-Tetramethyl-2-(5-methyl-furan-2-yl)-1,3,2-dioxaborolane: Another furan-based boronic ester with different substituents.
Uniqueness
5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is unique due to its benzyloxymethyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s stability and compatibility with various reaction conditions make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(phenylmethoxymethyl)furan-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-10-15(21-16)13-20-12-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYHDNKYPGGOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)COCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133609 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096335-82-7 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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